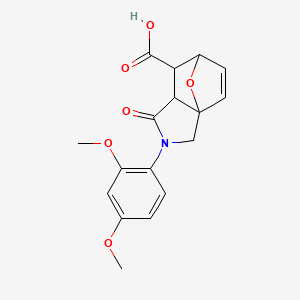
2-(2,4-Dimethoxyphenyl)-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-(2,4-Dimethoxyphenyl)-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid” is a complex organic molecule. It contains a carboxylic acid group (-COOH), an epoxy group (a cyclic ether with three ring atoms), and a dimethoxyphenyl group (a phenyl ring with two methoxy groups attached). The presence of these functional groups suggests that this compound may have interesting chemical properties and reactivity .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a cyclic structure. Detailed structural analysis would require techniques such as NMR spectroscopy, X-ray crystallography, or computational chemistry .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The carboxylic acid could participate in acid-base reactions, the epoxy group could undergo ring-opening reactions, and the aromatic ring could undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a carboxylic acid group would likely make it polar and capable of forming hydrogen bonds .科学的研究の応用
Synthesis and Biological Activity
Research into compounds with similar structural features, such as 4-(3,4-dimethoxyphenyl)-2-methylthiazole-5-carboxylic acid derivatives, has revealed their potential in fungicidal and insecticidal activities. These derivatives were synthesized through a six-step procedure from 3,4-dimethoxyacetophenone, highlighting the versatility and reactivity of dimethoxyphenyl-related structures in producing biologically active compounds (Liu, Li, & Li, 2004).
Reactivity in Chemical Synthesis
The reactivity of similar compounds has been explored through various synthetic methods. For instance, esterification reactions of 6-aryl-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acids have led to the formation of structurally complex and diverse esters, showcasing the potential of using such frameworks in the development of new chemical entities with varied applications. These findings are confirmed through X-ray structural analysis, underscoring the importance of these compounds in synthetic organic chemistry (Nadirova et al., 2019).
Structural Analysis and Aromatization
Studies on the aromatization of IMDAF (Intramolecular Diels-Alder of Furan) adducts in aqueous alkaline media provide insights into the synthesis of isoindoline-4-carboxylic acids from similar epoxyisoindoles. This research demonstrates a straightforward and efficient method for converting epoxyisoindoles into their aromatized forms, offering a novel approach to accessing isoindole-containing compounds and nuevamine-type alkaloids. This method's simplicity and effectiveness highlight the significant potential of similar compounds in synthesizing complex molecular structures (Zubkov et al., 2012).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-(2,4-dimethoxyphenyl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO6/c1-22-9-3-4-10(12(7-9)23-2)18-8-17-6-5-11(24-17)13(16(20)21)14(17)15(18)19/h3-7,11,13-14H,8H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUSCMEVMRSMUDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N2CC34C=CC(O3)C(C4C2=O)C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-(2-Fluorophenyl)piperazin-1-yl)-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)ethanone](/img/structure/B2946491.png)
![1-(2-{[(cyclohexylamino)carbonyl]amino}ethyl)-N-isopropyl-1H-1,2,3-benzotriazole-5-sulfonamide](/img/structure/B2946492.png)
![8-methoxy-2-(4-methylphenyl)-2-(trifluoromethyl)-3H-[1,3,5]triazino[2,1-b][1,3]benzothiazol-4-one](/img/structure/B2946493.png)
![2-[(4-fluorophenyl)sulfonyl]-4,5-dihydro-2H-benzo[g]indazole](/img/structure/B2946494.png)
![2-[2-[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-2-oxoethyl]-6-methylpyridazin-3-one](/img/structure/B2946495.png)

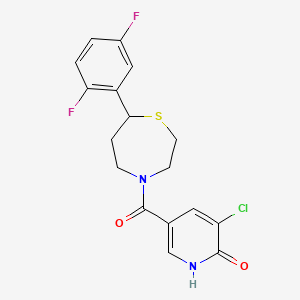

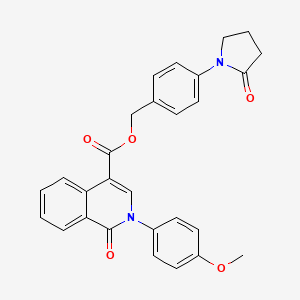

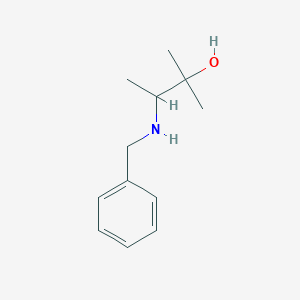
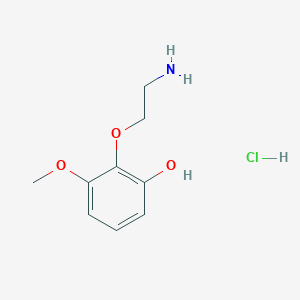

![2-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]-1H-indole](/img/structure/B2946511.png)